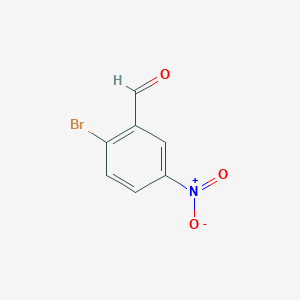

2-Bromo-5-nitrobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJASZNNBVOTAAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456658 | |

| Record name | 2-Bromo-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84459-32-5 | |

| Record name | 2-Bromo-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Bromo-5-nitrobenzaldehyde (CAS No. 84459-32-5), a key building block in modern organic synthesis. Its unique trifunctional molecular architecture, featuring an aldehyde, a bromo group, and a nitro group, makes it a versatile reagent in the development of novel pharmaceuticals and complex organic molecules. This document delves into its chemical and physical properties, synthesis, reactivity, and applications, offering field-proven insights and detailed experimental protocols.

Core Chemical and Physical Properties

This compound is a white to off-white or yellow crystalline solid.[1][2] It is sparingly soluble in water but exhibits solubility in various organic solvents.[1][3] For optimal stability, it should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 84459-32-5 | [4][5] |

| Molecular Formula | C₇H₄BrNO₃ | [4][5] |

| Molecular Weight | 230.02 g/mol | [4][5] |

| Appearance | White to off-white/yellow solid | [1][2] |

| Melting Point | 105-107 °C | [6] |

| Boiling Point | 307.2 ± 27.0 °C (Predicted) | [6] |

| Density | 1.781 g/cm³ (Predicted) | [7] |

| Solubility | Sparingly soluble in water | [1] |

| Storage | 2–8 °C under inert gas | [2] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most commonly achieved through the nitration of 2-bromobenzaldehyde. The presence of the bromine atom and the aldehyde group, both of which are deactivating, directs the incoming nitro group to the meta position relative to the aldehyde and para to the bromine.

Experimental Protocol: Nitration of 2-Bromobenzaldehyde[8]

Materials:

-

2-Bromobenzaldehyde

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Potassium Nitrate (KNO₃)

-

Ice

-

Water

-

Ethyl Acetate

-

Pentane

Procedure:

-

In a flask maintained at 0 °C, dissolve 2-bromobenzaldehyde (10.0 g, 53.7 mmol) in concentrated sulfuric acid (100 mL).

-

Slowly add potassium nitrate (5.43 g, 53.7 mmol) in portions over one hour, ensuring the temperature remains at 0 °C.

-

Continue stirring the reaction mixture for 40 minutes, then add an additional portion of potassium nitrate (0.72 g).

-

Maintain the reaction at 0 °C with continuous stirring for 3 hours.

-

Upon completion, slowly pour the reaction mixture into ice water, which will cause the product to precipitate.

-

Collect the precipitate by filtration and wash thoroughly with water.

-

Recrystallize the crude product from a mixture of ethyl acetate and pentane to yield this compound as a white solid (11.7 g, 94% yield).[8]

Causality of Experimental Choices: The use of concentrated sulfuric acid serves as both a solvent and a catalyst, protonating the nitric acid (formed in situ from potassium nitrate) to generate the highly electrophilic nitronium ion (NO₂⁺). The low reaction temperature (0 °C) is crucial for controlling the exothermic nitration reaction and minimizing the formation of by-products. The recrystallization step is essential for removing any unreacted starting material and isomeric impurities, ensuring a high purity final product.

Workflow for the Synthesis of this compound

Caption: A stepwise workflow for the synthesis of this compound.

Spectroscopic Characterization

A thorough spectroscopic analysis is essential for the unambiguous identification and quality assessment of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are characterized by the deshielding effects of the electron-withdrawing nitro and aldehyde groups on the aromatic protons and carbons.

¹H NMR (DMSO-d₆): The spectrum is expected to show three aromatic protons and one aldehydic proton. The aldehyde proton will appear as a singlet at a significantly downfield chemical shift (around 10 ppm). The aromatic protons will exhibit a characteristic splitting pattern based on their coupling constants.

¹³C NMR (DMSO-d₆): The spectrum will display seven distinct carbon signals. The carbonyl carbon of the aldehyde group will be the most downfield signal (typically >185 ppm). The aromatic carbons will appear in the range of 120-150 ppm, with the carbons attached to the bromine and nitro groups showing characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

| C=O (Aldehyde) | 190 - 200 | Highly deshielded due to the electronegative oxygen.[9] |

| C-Br | 120 - 130 | |

| C-NO₂ | 145 - 155 | Deshielded due to the strong electron-withdrawing nature of the nitro group. |

| Aromatic C-H | 125 - 140 | Chemical shifts are influenced by the positions of the substituents.[9] |

| Aromatic C-CHO | 135 - 145 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule.

Table 3: Key FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Reference(s) |

| ~2860 & ~2760 | C-H (Aldehyde) | Stretching | |

| ~1700 | C=O (Aldehyde) | Stretching | |

| ~1530 & ~1350 | N-O (Nitro) | Asymmetric & Symmetric Stretching | |

| ~1600 & ~1475 | C=C (Aromatic) | Stretching | |

| ~850 | C-H (Aromatic) | Out-of-plane Bending | |

| ~680 | C-Br | Stretching |

Analysis: The strong absorption band around 1700 cm⁻¹ is characteristic of the carbonyl stretch of the aldehyde. The two distinct peaks for the nitro group are also key identifiers. The C-H stretching of the aldehyde typically appears as a pair of weak bands.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic M+2 peak of nearly equal intensity to the M⁺ peak will be observed, arising from the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Expected Fragmentation Pattern:

-

Loss of H·: A peak at M-1 due to the loss of the aldehydic hydrogen radical.[10]

-

Loss of ·CHO: A peak at M-29 from the cleavage of the formyl group.[10]

-

Loss of NO₂: A peak at M-46 corresponding to the loss of a nitro radical.

-

Loss of Br·: A peak at M-79/81 due to the loss of a bromine radical.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the aldehyde's carbonyl carbon, which is significantly enhanced by the strong electron-withdrawing effects of the ortho-bromo and meta-nitro substituents.

Nucleophilic Addition to the Carbonyl Group

The electron-deficient carbonyl carbon is highly susceptible to attack by nucleophiles. This increased reactivity makes this compound an excellent substrate for reactions such as the Wittig reaction, Grignard reactions, and cyanohydrin formation.

Wittig Reaction: This reaction is a powerful method for converting aldehydes into alkenes. The phosphonium ylide acts as the nucleophile, attacking the carbonyl carbon. The electron-withdrawing groups on the benzaldehyde ring accelerate this reaction.[11][12]

Reaction Scheme: Wittig Reaction

Caption: General scheme for the Wittig reaction with this compound.

Reduction and Oxidation of the Aldehyde

The aldehyde group can be readily reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Conversely, it can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid.

Nucleophilic Aromatic Substitution

While the benzene ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing groups, it is activated for nucleophilic aromatic substitution (SₙAr). The positions ortho and para to the strongly deactivating nitro group are particularly susceptible to attack by strong nucleophiles, potentially leading to the displacement of the bromo group.[13]

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various biologically active molecules.

Cholesteryl Ester Transfer Protein (CETP) Inhibitors

This compound has been identified as a key precursor for the synthesis of Cholesteryl Ester Transfer Protein (CETP) inhibitors.[6] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL). Inhibiting CETP is a therapeutic strategy for raising HDL cholesterol levels, which is associated with a reduced risk of cardiovascular diseases.[14][15] Several classes of CETP inhibitors feature substituted benzamide moieties, which can be derived from precursors like this compound.[14]

Synthesis of Neuroprotective Agents

This compound is also utilized in the synthesis of neuroprotective agents, such as derivatives of (-)-Linarinic acid.[6] These compounds are investigated for their potential to protect against cell damage induced by oxygen-glucose deprivation, a condition relevant to ischemic stroke.

Logical Pathway for Application in CETP Inhibitor Synthesis

Caption: A logical workflow illustrating the use of this compound in the synthesis of CETP inhibitors.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a highly functionalized and reactive building block with significant applications in organic synthesis, particularly in the field of medicinal chemistry. Its distinct chemical properties, governed by the interplay of its aldehyde, bromo, and nitro groups, make it a valuable precursor for the development of novel therapeutic agents. This guide provides a comprehensive foundation for researchers and drug development professionals to effectively utilize this versatile compound in their work.

References

- 1. rsc.org [rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C7H4BrNO3 | CID 11138942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. This compound | 84459-32-5 [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. people.chem.umass.edu [people.chem.umass.edu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, Biological Evaluation, and Molecular Modeling Study of Substituted Benzyl Benzamides as CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Bromo-5-nitrobenzaldehyde (CAS: 84459-32-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key building block in modern organic synthesis, 2-Bromo-5-nitrobenzaldehyde occupies a pivotal position in the development of novel pharmaceuticals and complex molecular architectures. This guide, intended for the discerning researcher and drug development professional, moves beyond a simple recitation of facts. It aims to provide a deeper understanding of the causality behind its synthesis, reactivity, and application, fostering a more intuitive and expert approach to its use in the laboratory. We will explore not just the "what" but the "why," grounding our discussion in the principles of physical organic chemistry and providing practical, field-proven insights.

Section 1: Core Molecular Profile and Physicochemical Properties

This compound is a pale yellow crystalline solid at room temperature.[1] Its molecular structure is characterized by a benzene ring substituted with three key functional groups: an aldehyde, a bromine atom, and a nitro group. This trifecta of functionalities imbues the molecule with a unique and versatile reactivity profile, making it a valuable intermediate in multi-step syntheses.

The strategic placement of these groups is critical. The aldehyde group at position 1 serves as a versatile handle for a wide array of carbonyl chemistry. The bromine atom at position 2 offers a reactive site for cross-coupling reactions, while the strongly electron-withdrawing nitro group at position 5 significantly influences the electronic properties of the entire aromatic system.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 84459-32-5 | [2][3] |

| Molecular Formula | C₇H₄BrNO₃ | [2][3] |

| Molecular Weight | 230.02 g/mol | [2][4] |

| Appearance | White to off-white or yellow crystalline solid | [1][5] |

| Melting Point | 103-104 °C | [4] |

| Solubility | Sparingly soluble in water | [5] |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [5] |

Section 2: Synthesis and Purification

The most common and efficient laboratory-scale synthesis of this compound involves the electrophilic nitration of 2-bromobenzaldehyde.[6] This method is favored due to the ready availability of the starting material and the high yield of the desired product.

Causality of the Synthetic Route

The choice of 2-bromobenzaldehyde as the starting material is strategic. The bromo and aldehyde groups are both ortho, para-directing for electrophilic aromatic substitution. However, the aldehyde group is deactivating, while the bromo group is also deactivating but to a lesser extent. The nitration occurs primarily at the position para to the bromine and meta to the aldehyde, which is position 5. This regioselectivity is a direct consequence of the electronic directing effects of the pre-existing substituents.

Figure 1: Synthetic workflow for this compound.

Detailed Experimental Protocol

-

Materials:

-

2-Bromobenzaldehyde (10.0 g, 53.7 mmol)

-

Concentrated Sulfuric Acid (100 mL)

-

Potassium Nitrate (5.43 g, 53.7 mmol, and an additional 0.72 g)

-

Ice water

-

Ethyl acetate

-

Pentane

-

-

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, dissolve 2-bromobenzaldehyde (10.0 g) in concentrated sulfuric acid (100 mL).[6]

-

Slowly add potassium nitrate (5.43 g) in batches over 1 hour, maintaining the temperature at 0 °C.[6]

-

After the initial addition, stir the reaction mixture for an additional 40 minutes at 0 °C.[6]

-

Add a further portion of potassium nitrate (0.72 g) and continue stirring at 0 °C for 3 hours.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, slowly pour the reaction mixture into a beaker of ice water with vigorous stirring. A precipitate will form.[6]

-

Collect the precipitate by vacuum filtration and wash thoroughly with water.[6]

-

Recrystallize the crude product from a mixture of ethyl acetate and pentane to yield this compound as a white to pale yellow solid (Typical yield: ~94%).[6]

-

The product's identity can be confirmed by mass spectrometry, which should be consistent with the theoretical value for C₇H₄BrNO₃ (m/z = 228.9).[6]

-

Section 3: Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in subsequent synthetic steps. The following is a guide to its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale for Assignment |

| Aldehydic-H | ~10.4 | s | - | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. |

| H-6 | ~8.8 | d | ~2.5 | This proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding. It exhibits a small meta-coupling to H-4. |

| H-4 | ~8.4 | dd | ~8.5, 2.5 | This proton is coupled to both H-3 (ortho-coupling) and H-6 (meta-coupling). It is deshielded by the adjacent nitro group. |

| H-3 | ~7.9 | d | ~8.5 | This proton is ortho to the bromine and shows a standard ortho-coupling to H-4. |

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) | Rationale for Assignment |

| C=O | ~188 | Typical chemical shift for an aromatic aldehyde carbonyl carbon. |

| C-5 (C-NO₂) | ~149 | The carbon bearing the nitro group is significantly deshielded. |

| C-1 (C-CHO) | ~135 | The carbon attached to the aldehyde group. |

| C-3 | ~132 | Aromatic CH carbon. |

| C-6 | ~128 | Aromatic CH carbon. |

| C-4 | ~126 | Aromatic CH carbon. |

| C-2 (C-Br) | ~120 | The carbon bearing the bromine atom is shielded by the "heavy atom effect". |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound provides clear evidence for its key functional groups.

Table 4: Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Source(s) |

| ~3100-3000 | Medium | Aromatic C-H stretch | |

| ~2850 and ~2750 | Medium, often sharp | Aldehydic C-H stretch (Fermi resonance doublet) | [9] |

| ~1710-1690 | Strong | C=O stretch of the aromatic aldehyde | [9] |

| ~1600, ~1470 | Medium to strong | Aromatic C=C stretching vibrations | |

| ~1530 and ~1350 | Strong | Asymmetric and symmetric NO₂ stretching vibrations | |

| ~1200 | Medium | C-CHO stretching vibration | |

| Below 800 | Strong | C-Br stretch | [10] |

Section 4: Reactivity and Synthetic Applications

The rich functionality of this compound makes it a versatile synthon. The reactivity of each functional group is modulated by the electronic interplay of all three substituents on the aromatic ring.

Figure 2: Reactivity map of this compound.

Reactions of the Aldehyde Group

The aldehyde group is susceptible to nucleophilic attack. However, its reactivity is somewhat attenuated compared to aliphatic aldehydes due to the resonance stabilization provided by the aromatic ring.[11] Common transformations include:

-

Wittig Reaction: For the formation of alkenes. A detailed protocol is provided in Section 4.4.

-

Grignard and Organolithium Addition: To form secondary alcohols.

-

Reductive Amination: To synthesize secondary and tertiary amines.

Reactions of the Bromo Group

The bromine atom is a good leaving group, particularly in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitro and aldehyde groups makes the C-Br bond more susceptible to oxidative addition to a Pd(0) catalyst, often accelerating the rate of Suzuki and similar couplings compared to electron-rich aryl bromides.

The strong electron-withdrawing effect of the nitro group, particularly from the para position, also activates the ring towards nucleophilic aromatic substitution (SₙAr), although the bromine at the ortho position is less activated than a halogen at the para position would be.[12]

Reactions of the Nitro Group

The nitro group can be selectively reduced to an amine, which is a cornerstone transformation in many synthetic routes. This conversion dramatically alters the electronic properties of the ring, turning a strongly deactivating, meta-directing influence into a strongly activating, ortho, para-directing one.

-

Selective Reduction: A key challenge is to reduce the nitro group without affecting the aldehyde. Reagents such as tin(II) chloride (SnCl₂) in ethanol or ethyl acetate are highly effective for this chemoselective transformation.[1] Catalytic hydrogenation with specific catalysts like sulfided platinum on carbon can also achieve this selectivity.[1]

Application in the Synthesis of Neuroprotective Agents: (-)-Linarinic Acid Derivatives

This compound is a documented reactant for the synthesis of (-)-Linarinic acid derivatives, which have shown potential as neuroprotective agents.[6] A common synthetic strategy involves a Wittig reaction to construct the carbon backbone.

Figure 3: General workflow for a Wittig reaction using this compound.

Exemplary Protocol: Wittig Reaction

-

Materials:

-

Appropriate phosphonium salt (e.g., (3-ethoxycarbonylpropyl)triphenylphosphonium bromide)

-

Strong base (e.g., n-butyllithium in THF)

-

This compound

-

Anhydrous THF

-

Quenching solution (e.g., saturated aq. NH₄Cl)

-

Extraction solvent (e.g., ethyl acetate)

-

-

Procedure:

-

In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon), suspend the phosphonium salt in anhydrous THF.

-

Cool the suspension to -78 °C (dry ice/acetone bath).

-

Slowly add the strong base (e.g., n-BuLi) dropwise. The solution will typically develop a deep color, indicating the formation of the ylide. Stir for 1 hour at this temperature.

-

Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of the quenching solution.

-

Extract the aqueous layer with the extraction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired alkene.

-

Section 5: Safety and Handling

This compound should be handled with appropriate care in a laboratory setting.

-

Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]

-

Precautionary Measures:

-

Use in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry place under an inert atmosphere.[5]

-

References

- 1. rsc.org [rsc.org]

- 2. This compound | C7H4BrNO3 | CID 11138942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. escientificsolutions.com [escientificsolutions.com]

- 4. 2-Bromo-5-nitro-benzaldehyde | 84459-32-5 [sigmaaldrich.com]

- 5. m.youtube.com [m.youtube.com]

- 6. This compound | 84459-32-5 [chemicalbook.com]

- 7. ChemNMR - Putting ChemNMR to the Test [upstream.ch]

- 8. youtube.com [youtube.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. azooptics.com [azooptics.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

5-Bromo-2-nitrobenzaldehyde structural formula

An In-Depth Technical Guide to 5-Bromo-2-nitrobenzaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

5-Bromo-2-nitrobenzaldehyde is a pivotal intermediate in modern organic synthesis, valued for its trifunctional nature that enables the construction of complex molecular architectures. The strategic placement of an electrophilic aldehyde, a reducible nitro group, and a versatile bromine atom makes it an indispensable building block for novel heterocyclic compounds, particularly in the realms of pharmaceutical and agrochemical development. This guide provides an in-depth exploration of 5-bromo-2-nitrobenzaldehyde, covering its physicochemical properties, a robust and scientifically-grounded synthesis protocol, detailed characterization data, and a mechanistic overview of its reactivity. It aims to equip researchers, scientists, and drug development professionals with the technical insights required to effectively utilize this versatile reagent in their synthetic endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of sound experimental design. The key data for 5-Bromo-2-nitrobenzaldehyde are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 5-bromo-2-nitrobenzaldehyde | [1] |

| Synonyms | 2-Nitro-5-bromobenzaldehyde, Benzaldehyde, 5-bromo-2-nitro- | [1][2] |

| CAS Number | 20357-20-4 | [3][4] |

| Molecular Formula | C₇H₄BrNO₃ | [1][2][4] |

| Molecular Weight | 230.02 g/mol | [1][2][4] |

| Appearance | White to very pale yellow crystalline powder | [2][5] |

| Melting Point | 71-75 °C | [6] |

| Solubility | Sparingly soluble in water; Soluble in dichloromethane, ethanol, ether | [7] |

| Storage | Store at room temperature, sealed, dry, under inert gas. Air sensitive. | [3][5][8] |

Table 1.1: GHS Safety and Hazard Information [3][9]

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H302: Harmful if swallowed. |

| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P337+P313: If eye irritation persists: Get medical advice/attention. |

Synthesis and Characterization

The most chemically sound and reliable route to 5-bromo-2-nitrobenzaldehyde is a two-step synthesis commencing from 4-bromotoluene. This strategy ensures the correct regiochemistry of the substituents, a critical consideration that single-step nitration of other precursors fails to achieve selectively.

Synthetic Strategy Overview

The synthesis proceeds in two distinct stages:

-

Electrophilic Nitration: 4-Bromotoluene is nitrated to yield 4-bromo-2-nitrotoluene. The regioselectivity of this step is governed by the directing effects of the substituents on the aromatic ring. The methyl group (-CH₃) is an activating, ortho, para-director, while the bromine (-Br) is a deactivating, yet also ortho, para-director. The stronger activating effect of the methyl group dictates the position of nitration, favoring substitution at the positions ortho to it (C2 and C6). This results in the desired 4-bromo-2-nitrotoluene as the major product.[10]

-

Oxidation: The methyl group of 4-bromo-2-nitrotoluene is then selectively oxidized to an aldehyde. A robust method involves the use of chromium trioxide in acetic anhydride to form a stable diacetate intermediate, which is subsequently hydrolyzed to afford the final product, 5-bromo-2-nitrobenzaldehyde. This two-stage oxidation prevents over-oxidation to the carboxylic acid, a common side reaction with stronger, direct oxidation methods.

Figure 1: Overall synthetic workflow for 5-Bromo-2-nitrobenzaldehyde.

Detailed Experimental Protocol

Part A: Synthesis of 4-Bromo-2-nitrotoluene from 4-Bromotoluene

Causality: This protocol is based on the principles of electrophilic aromatic substitution. A mixture of nitric and sulfuric acid generates the potent electrophile, the nitronium ion (NO₂⁺). The reaction is performed at low temperatures to control the exothermic nature of the nitration and to minimize the formation of by-products.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-bromotoluene (1.0 eq). Cool the flask in an ice-salt bath to 0 °C.

-

Acid Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

-

Nitration: Add the cold nitrating mixture dropwise to the stirred 4-bromotoluene via the dropping funnel. Critically maintain the internal reaction temperature below 10 °C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Slowly pour the reaction mixture over a large volume of crushed ice. A yellow solid, 4-bromo-2-nitrotoluene, will precipitate.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Recrystallize the crude product from ethanol to yield pure 4-bromo-2-nitrotoluene.

Part B: Oxidation of 4-Bromo-2-nitrotoluene to 5-Bromo-2-nitrobenzaldehyde

Causality: This procedure, adapted from a general method for oxidizing substituted toluenes, uses chromium trioxide to convert the methyl group into a geminal diacetate.[1] This intermediate is stable to the oxidizing conditions. Subsequent acid-catalyzed hydrolysis cleaves the acetate groups to reveal the aldehyde. The temperature is kept below 10 °C during the oxidation to prevent side reactions and degradation.

-

Reaction Setup: In a 2-L three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-bromo-2-nitrotoluene (1.0 eq) in acetic anhydride (approx. 8 volumes) and cool to 0 °C in an ice-salt bath.

-

Acid Addition: Slowly add concentrated sulfuric acid (approx. 2.5 eq) dropwise, ensuring the temperature remains low.

-

Oxidant Addition: Add chromium trioxide (CrO₃, approx. 2.8 eq) in small portions. The rate of addition must be controlled to keep the internal temperature below 10 °C.

-

Reaction Completion: After the final addition, continue stirring for 1 hour at low temperature.

-

Intermediate Isolation: Pour the reaction mixture into a large volume of an ice-water mixture. Filter the resulting solid precipitate (the diacetate intermediate) and wash it extensively with water.

-

Hydrolysis: Transfer the crude diacetate intermediate to a flask containing a mixture of water, ethanol, and concentrated sulfuric acid (e.g., 2:2:0.2 ratio by volume).

-

Product Formation: Heat the mixture to reflux for 30-45 minutes to effect hydrolysis.

-

Purification: Cool the solution in an ice bath to crystallize the 5-bromo-2-nitrobenzaldehyde. Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum desiccator. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Spectroscopic Characterization

Confirming the structure and purity of the final product is paramount. The following data are characteristic of 5-Bromo-2-nitrobenzaldehyde.

| Spectrum Type | Key Features / Data | Reference(s) |

| ¹H NMR (CDCl₃, 500 MHz) | δ 10.41 (s, 1H, -CHO), 8.06 (d, J=2.1 Hz, 1H, Ar-H), 8.02 (d, J=8.6 Hz, 1H, Ar-H), 7.87 (dd, J=8.6, 2.1 Hz, 1H, Ar-H) | [11] |

| IR (ATR) | Characteristic peaks for C=O (aldehyde, ~1700 cm⁻¹), C-NO₂ (asymmetric ~1530 cm⁻¹, symmetric ~1350 cm⁻¹), and aromatic C-H stretches. | [1] |

| Mass Spec (GC-MS) | Molecular Ion (M⁺) peak corresponding to m/z ≈ 229/231 (due to bromine isotopes ⁷⁹Br/⁸¹Br). | [1] |

| UV-Vis | λmax ≈ 276 nm (in CH₃CN) | [7] |

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 5-bromo-2-nitrobenzaldehyde stems from the distinct reactivity of its three functional groups, which can often be addressed with high selectivity.

Figure 2: Reactivity map of 5-Bromo-2-nitrobenzaldehyde highlighting key transformation pathways.

-

The Aldehyde Group (-CHO): As a primary site of electrophilicity, the aldehyde carbonyl is susceptible to nucleophilic attack. This enables classical transformations such as Wittig reactions to form alkenes, condensation with primary amines to yield Schiff bases (imines), and reduction with mild hydrides (e.g., NaBH₄) to the corresponding benzyl alcohol.

-

The Nitro Group (-NO₂): The strongly electron-withdrawing nitro group can be readily reduced to an amino group (-NH₂). This transformation is fundamental, as it introduces a nucleophilic center and opens the door to a vast array of cyclization reactions. The resulting 2-amino-5-bromobenzaldehyde is a precursor to quinolines, benzodiazepines, and other pharmaceutically important heterocyclic systems.

-

The Bromine Atom (-Br): The C-Br bond serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions.[8] Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings can all be employed to introduce new substituents at the C5 position, dramatically increasing molecular complexity. The strong electron-withdrawing effect of the adjacent nitro group also activates the bromine for nucleophilic aromatic substitution (SNAr) with potent nucleophiles.

Applications in Drug Discovery and Organic Synthesis

The true value of 5-bromo-2-nitrobenzaldehyde is realized in its application as a strategic building block. Its ability to participate in sequential, selective reactions makes it a powerful tool for constructing complex target molecules.

A common workflow in drug discovery involves using the aldehyde for an initial condensation or chain-elongation reaction, followed by reduction of the nitro group and subsequent intramolecular cyclization to build a heterocyclic core. The bromine atom can be retained until a late stage for diversification of the molecular scaffold via cross-coupling.

Figure 3: Generalized workflow illustrating the use of 5-Bromo-2-nitrobenzaldehyde in constructing a library of drug candidates.

This molecule is a known intermediate for the synthesis of various bioactive compounds, including antifungal and antibacterial agents.[8] The ortho-nitrobenzaldehyde moiety is structurally related to reagents used in the classic Baeyer–Drewsen indigo synthesis and as photolabile protecting groups, suggesting further potential applications for this brominated analog.

Safe Handling and Storage

Due to its hazardous properties, strict adherence to safety protocols is mandatory when handling 5-bromo-2-nitrobenzaldehyde.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.[3]

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[3] Prevent dispersion of dust during weighing and transfer.

-

Handling: Avoid all contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3]

-

Storage: Keep the container tightly sealed and store in a cool, dry, and dark place away from incompatible materials. As it is noted to be air-sensitive, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[3][5]

-

Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material without creating dust and place it in a sealed container for disposal according to local regulations.

Conclusion

5-Bromo-2-nitrobenzaldehyde is a high-value, versatile chemical intermediate whose utility is rooted in the orthogonal reactivity of its functional groups. Its well-defined synthesis from readily available starting materials, combined with its predictable reactivity, makes it an essential tool for synthetic chemists. For professionals in drug discovery and development, this compound provides a reliable and strategically powerful platform for the construction and diversification of novel heterocyclic scaffolds, accelerating the journey from concept to candidate.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 3. m.youtube.com [m.youtube.com]

- 4. 4-Bromo-2-nitrotoluene synthesis - chemicalbook [chemicalbook.com]

- 5. Étard reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. benchchem.com [benchchem.com]

- 8. Selective oxidation of o -nitrotoluene to o -nitrobenzaldehyde with metalloporphyrins as biomimetic catalysts [journal.hep.com.cn]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 4-Bromo-2-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

Physical properties of 2-Bromo-5-nitrobenzaldehyde

An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic aldehyde that serves as a pivotal building block in synthetic organic chemistry. Its unique trifunctional structure—comprising an aldehyde, a bromine atom, and a nitro group—offers a versatile platform for constructing complex molecular architectures. This guide provides a comprehensive overview of its core physical properties, characterization methodologies, and handling protocols, designed to equip researchers and drug development professionals with the technical knowledge required for its effective application. With the CAS Registry Number 84459-32-5, this compound is particularly noted for its role as a reactant in the synthesis of neuroprotective agents and cholesteryl ester transfer protein (CETP) inhibitors.[1]

Physicochemical and Computed Properties

A precise understanding of the physicochemical properties of this compound is fundamental to its application in synthetic protocols, informing decisions on solvent selection, reaction conditions, and purification strategies. The key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrNO₃ | [2] |

| Molecular Weight | 230.02 g/mol | [2] |

| CAS Number | 84459-32-5 | [2] |

| Appearance | White to off-white or yellow solid | |

| Melting Point | Data not consistently available for this specific isomer. Isomer 5-Bromo-2-nitrobenzaldehyde melts at 71.0-75.0 °C.[3] | |

| Boiling Point | Data not available. | |

| Solubility | Sparingly soluble in water. Soluble in solvents like ethyl acetate for recrystallization.[1] | |

| Topological Polar Surface Area (TPSA) | 62.9 Ų | [2] |

| XLogP3-AA | 1.9 | [2] |

| Hydrogen Bond Acceptor Count | 3 |

Molecular Structure and Identification

Unambiguous identification is critical for regulatory and experimental consistency. The structural identifiers for this compound are provided below.

-

IUPAC Name: this compound[2]

-

InChI: InChI=1S/C7H4BrNO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-4H[2]

-

InChIKey: LJASZNNBVOTAAN-UHFFFAOYSA-N[2]

-

Canonical SMILES: C1=CC(=C(C=C1--INVALID-LINK--[O-])C=O)Br[2]

Caption: 2D structure of this compound.

Spectroscopic Characterization: A Multi-technique Approach

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. Each method provides unique, complementary information about the molecule's framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural analysis for organic molecules.

-

¹H NMR: The proton NMR spectrum provides information on the number and electronic environment of hydrogen atoms. For this compound, one would expect:

-

A singlet for the aldehyde proton (-CHO) significantly downfield, typically in the δ 9.8-10.5 ppm range, due to the strong deshielding effect of the carbonyl group.

-

Three distinct signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the three protons on the benzene ring. The electron-withdrawing effects of the nitro and bromo groups, along with the aldehyde, will shift these protons downfield. Their splitting patterns (doublets and doublet of doublets) would be dictated by their ortho, meta, and para relationships.

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Seven distinct signals are expected:

-

One signal for the aldehyde carbonyl carbon, typically δ 185-195 ppm.

-

Six signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the bromine (C-Br) would appear around δ 110-125 ppm, while the carbon attached to the nitro group (C-NO₂) would be further downfield, around δ 145-155 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the presence of key functional groups. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to:

-

C=O stretch (aldehyde): A strong, sharp peak around 1700-1715 cm⁻¹.

-

N-O asymmetric stretch (nitro): A strong peak around 1515-1560 cm⁻¹.

-

N-O symmetric stretch (nitro): A strong peak around 1345-1385 cm⁻¹.

-

C-H stretch (aromatic and aldehyde): Peaks around 3100-3000 cm⁻¹ and 2850-2750 cm⁻¹, respectively.

-

C-Br stretch: Typically found in the fingerprint region, below 690 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight (230.02 g/mol ).[1] Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), a characteristic M+2 peak of nearly equal intensity to the M⁺ peak would be a definitive feature.

Experimental Protocols & Workflow

Adherence to validated protocols is essential for obtaining reliable and reproducible data.

Workflow for Physicochemical Characterization

Caption: General workflow for the comprehensive characterization of this compound.

Protocol: ¹H NMR Sample Preparation and Data Acquisition

This protocol outlines the standard procedure for obtaining a high-quality proton NMR spectrum. The choice of a deuterated solvent is critical to avoid overwhelming the spectrum with solvent signals.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Using a clean pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

-

Internal Standard: Add a small drop of a solution containing an internal standard, typically Tetramethylsilane (TMS), which provides a reference peak at δ 0.00 ppm.

-

Dissolution: Cap the NMR tube securely and gently vortex or invert the tube until the sample is completely dissolved. A brief period in an ultrasonic bath may aid dissolution if necessary.

-

Transfer and Shim: Carefully place the NMR tube into the spectrometer's spinner turbine. Insert it into the NMR probe. The instrument's software is then used to lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity, which is crucial for high resolution.

-

Data Acquisition: Set the acquisition parameters (e.g., number of scans, pulse angle, relaxation delay) and acquire the spectrum.

-

Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals to determine the relative number of protons for each peak.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

-

Hazard Identification: this compound is classified as an irritant.[2] It is harmful if swallowed, harmful in contact with skin, causes skin irritation, and causes serious eye irritation.[2] It may also be harmful if inhaled.[2]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including:

-

Nitrile gloves

-

Chemical safety goggles

-

A lab coat

-

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly closed container in a cool, dry place.[3] For long-term stability, storage under an inert gas atmosphere (e.g., nitrogen or argon) at 2–8 °C is recommended.

References

An In-depth Technical Guide to the Solubility of 2-Bromo-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Physicochemical Properties of 2-Bromo-5-nitrobenzaldehyde

A molecule's solubility is intrinsically linked to its physical and chemical properties. The structure of this compound, featuring a polar nitro group and a semi-polar aldehyde function on a brominated benzene ring, suggests a nuanced solubility profile.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrNO₃ | PubChem[2] |

| Molecular Weight | 230.02 g/mol | PubChem[2] |

| Appearance | White to light red to green powder/crystal | ChemicalBook[3][4] |

| Melting Point | 71.0 to 75.0 °C | ChemicalBook[3][4] |

| CAS Number | 84459-32-5 | ChemicalBook[1] |

The presence of the electronegative nitro group and the bromine atom, along with the aldehyde, contributes to the molecule's polarity, influencing its interaction with various solvents. The general principle of "like dissolves like" provides a foundational basis for predicting its solubility.[5] Polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better suited for non-polar solutes.

Known Solubility Profile (Qualitative)

Direct, quantitative solubility data (e.g., in g/100mL at a specific temperature) for this compound is sparse. However, synthesis and purification procedures described in the literature provide valuable qualitative insights.

-

Water : The compound is described as sparingly soluble in water.[6] This is expected, as the non-polar benzene ring constitutes a significant portion of the molecule, limiting its miscibility with a highly polar solvent like water.

-

Organic Solvents :

-

Recrystallization is often performed using an ethyl acetate/pentane mixed solvent system, indicating solubility in ethyl acetate and insolubility in pentane, a non-polar solvent.[1]

-

Synthesis work-ups mention dissolving the compound in dichloromethane (DCM) , suggesting good solubility in this chlorinated solvent.[3]

-

A positional isomer, 5-Bromo-2-nitrobenzaldehyde, is noted to be soluble in Methanol .[3][4] This suggests that this compound may also have solubility in polar protic solvents like methanol.

-

The related compound 2-Bromo-5-hydroxybenzaldehyde is reported to be soluble in chloroform, dichloromethane, and ethyl acetate , which strengthens the prediction of solubility in these common organic solvents.

-

Based on these observations, a general solubility trend can be inferred: high solubility in moderately polar to polar aprotic solvents, and low solubility in water and non-polar hydrocarbon solvents.

Experimental Protocol for Quantitative Solubility Determination

To address the lack of precise data, this section provides a validated, step-by-step protocol for determining the solubility of this compound. This method is based on the isothermal equilibrium technique, a reliable approach for generating accurate solubility curves.

Causality Behind Experimental Design

The choice of the isothermal equilibrium method is deliberate. It ensures that the system reaches a true thermodynamic equilibrium at a constant temperature, which is the definition of solubility. By analyzing a saturated solution, we can precisely quantify the maximum amount of solute a given solvent can hold under specific conditions. The inclusion of a range of solvents with varying polarities provides a comprehensive solubility profile, which is invaluable for downstream applications such as chromatography, crystallization, and formulation.

Experimental Workflow Diagram

Caption: Workflow for Quantitative Solubility Determination.

Step-by-Step Methodology

-

Preparation :

-

Accurately weigh a sample of this compound.

-

Prepare a set of solvents of interest (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane). Ensure all solvents are of high purity.

-

Label a series of glass vials with screw caps for each solvent to be tested.

-

-

Establishing Equilibrium :

-

To a vial containing a known volume (e.g., 2.0 mL) of a specific solvent, add an excess amount of this compound. The presence of undissolved solid at the end of the experiment is crucial to ensure a saturated solution.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., at 25°C and 40°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis :

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, gastight syringe. To avoid drawing up solid particles, a syringe filter can be used.

-

Dispense the supernatant into a pre-weighed vial and record the exact weight of the solution transferred.

-

-

Quantification :

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.

-

Weigh the vial containing the dry residue. The difference between this weight and the initial vial weight gives the mass of the dissolved this compound.

-

-

Calculation :

-

The solubility can be calculated using the following formula:

-

Solubility (mg/mL) = (Mass of residue in mg) / (Volume of supernatant in mL)

-

-

This process should be repeated at different temperatures to understand the temperature dependence of solubility.

-

This self-validating protocol, by ensuring the presence of excess solid and reaching equilibrium, provides a trustworthy method for generating reliable solubility data.[5][7][8]

Theoretical Considerations and Field Insights

The solubility of an organic compound is governed by the balance of intermolecular forces between the solute and the solvent.

-

Polarity and Hydrogen Bonding : this compound has polar functional groups (nitro and aldehyde) but lacks strong hydrogen bond donors. Solvents like methanol and ethanol can act as hydrogen bond donors, potentially interacting with the oxygen atoms of the nitro and aldehyde groups. However, the overall solubility will be a balance between these favorable interactions and the energy required to break the solute-solute and solvent-solvent interactions.

-

Acid/Base Reactivity : The compound is not strongly acidic or basic. Therefore, its solubility is not expected to change significantly in dilute aqueous acids or bases, unlike compounds with carboxylic acid or amine functional groups which would form soluble salts.

-

Practical Implications : For drug development, low aqueous solubility can be a significant hurdle. If determined to be low, formulation strategies such as using co-solvents, creating amorphous solid dispersions, or salt formation (if applicable to a derivative) may be necessary. In synthesis, the choice of solvent directly impacts reaction rates and purification efficiency. For example, a solvent in which the product is highly soluble is ideal for the reaction, while a solvent system where the product has low solubility is preferred for crystallization.

By combining the qualitative data from the literature with a robust experimental protocol, researchers and drug development professionals can gain a comprehensive understanding of the solubility of this compound, enabling more efficient and effective scientific advancement.

References

- 1. This compound | 84459-32-5 [chemicalbook.com]

- 2. This compound | C7H4BrNO3 | CID 11138942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-NITRO 5-BROMO-BENZALDEHYDE | 20357-20-4 [chemicalbook.com]

- 4. 2-NITRO 5-BROMO-BENZALDEHYDE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. chem.ws [chem.ws]

- 6. Page loading... [guidechem.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to the Isomers of C7H4BrNO3: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of the principal isomers of the chemical formula C7H4BrNO3, with a primary focus on their synthesis, characterization, and significant roles as versatile building blocks in the landscape of modern drug discovery and organic synthesis. Designed for researchers, medicinal chemists, and professionals in pharmaceutical development, this document delves into the nuanced chemistry of these compounds, offering both theoretical insights and practical, field-proven methodologies.

Introduction: Unveiling the Isomers of C7H4BrNO3

The molecular formula C7H4BrNO3 most prominently corresponds to two isomeric benzaldehyde derivatives: 2-Bromo-5-nitrobenzaldehyde and 5-Bromo-2-nitrobenzaldehyde . These compounds, while sharing the same elemental composition, exhibit distinct chemical and physical properties due to the differential positioning of the bromo and nitro substituents on the benzene ring. This structural variance profoundly influences their reactivity and, consequently, their utility as precursors in the synthesis of complex organic molecules. The strategic placement of a halogen, a strong electron-withdrawing nitro group, and a reactive aldehyde functional group makes these isomers highly valuable starting materials in medicinal chemistry.

Physicochemical and Spectroscopic Properties

A comparative analysis of the key physicochemical properties of the two primary isomers is crucial for their effective utilization in research and synthesis. The following table summarizes their fundamental characteristics.

| Property | This compound | 5-Bromo-2-nitrobenzaldehyde |

| IUPAC Name | This compound[1] | 5-bromo-2-nitrobenzaldehyde[2] |

| CAS Number | 84459-32-5[1] | 20357-20-4[2] |

| Molecular Formula | C7H4BrNO3[1] | C7H4BrNO3[2] |

| Molecular Weight | 230.02 g/mol [1] | 230.02 g/mol [2] |

| Appearance | White to off-white solid | White to light red to green powder/crystal[3] |

| Melting Point | 103-107 °C[4] | 71.0 to 75.0 °C |

| Boiling Point | 307.2±27.0 °C (Predicted) | 330.5±27.0 °C (Predicted) |

| Purity | >95% | >98.0% (GC)[3] |

Note: Some physical properties are predicted values from computational models.

Spectroscopic data is essential for the unambiguous identification and characterization of these isomers. While full spectra are available in databases, key spectral features are highlighted below.

Infrared (IR) Spectroscopy: Both isomers will exhibit characteristic strong absorption bands corresponding to the carbonyl (C=O) stretch of the aldehyde (typically around 1700 cm⁻¹) and the asymmetric and symmetric stretches of the nitro group (NO₂) (around 1520 cm⁻¹ and 1350 cm⁻¹, respectively). The C-Br stretch will appear in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectra are distinct for each isomer due to the different substitution patterns, leading to unique chemical shifts and coupling constants for the aromatic protons. For 5-bromo-2-nitrobenzaldehyde, the proton signals have been reported at (500 MHz, CDCl3): δ 10.41 (1H, s), 8.06 (1H, d, J = 2.1 Hz), 8.02 (1H, d, J = 8.6 Hz), and 7.87 (1H, dd, J = 2.1, 8.6 Hz).

Synthesis and Mechanistic Considerations

The synthesis of these bromonitrobenzaldehyde isomers relies on electrophilic aromatic substitution reactions, where the regioselectivity is governed by the directing effects of the substituents present on the starting material.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the nitration of 2-bromobenzaldehyde.[5]

Experimental Protocol:

-

Dissolve 2-bromobenzaldehyde (10.0 g, 53.7 mmol) in concentrated sulfuric acid (100 mL) at 0 °C in a suitable reaction vessel.[5]

-

Add potassium nitrate (5.43 g, 53.7 mmol) portion-wise over 1 hour, maintaining the temperature at 0 °C.[5]

-

Continue stirring the reaction mixture for 40 minutes, followed by the addition of a further 0.72 g of potassium nitrate.[5]

-

Maintain the reaction at 0 °C with continuous stirring for an additional 3 hours.[5]

-

Upon completion, slowly pour the reaction mixture into ice water, leading to the precipitation of the product.[5]

-

Collect the precipitate by filtration, wash thoroughly with water, and recrystallize from an ethyl acetate/pentane mixture to yield this compound as a white solid (yield: 94%).[5]

Causality and Mechanistic Insight: The bromo group is an ortho-, para- director, while the aldehyde group is a meta- director. In this case, the directing effects are synergistic, favoring the substitution of the nitro group at the position para to the bromine and meta to the aldehyde, resulting in the desired this compound. The strongly acidic medium (concentrated sulfuric acid) is essential to generate the nitronium ion (NO₂⁺), the active electrophile, from potassium nitrate.

Caption: Synthesis workflow for this compound.

Synthesis of 5-Bromo-2-nitrobenzaldehyde

The synthesis of 5-bromo-2-nitrobenzaldehyde can be achieved through the nitration of 3-bromobenzaldehyde.

Experimental Protocol:

-

In a reaction vessel, add 3-bromobenzaldehyde (11.7 mL, 100 mmol) to concentrated sulfuric acid (120 mL) at 5 °C.

-

Slowly add concentrated nitric acid (10 mL) dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring overnight.

-

Pour the reaction mixture into ice water, which will cause the product to precipitate.

-

Collect the precipitate by filtration.

-

Dissolve the precipitate in dichloromethane and dry with anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using 25% ethyl acetate/isohexane as the eluent to obtain 5-bromo-2-nitrobenzaldehyde (yield: 70%).

Causality and Mechanistic Insight: In this synthesis, the bromo and aldehyde groups are meta to each other. The bromo group directs ortho- and para-, while the aldehyde group directs meta-. The positions ortho and para to the bromine are also ortho and para to the aldehyde. The nitro group is a strong deactivator, and its introduction is directed by the activating bromo group to the position ortho to it, which is also meta to the aldehyde, yielding the 5-bromo-2-nitrobenzaldehyde isomer.

Applications in Drug Discovery and Development

The unique arrangement of functional groups in these isomers makes them valuable synthons for the preparation of a wide range of biologically active molecules.[6][7]

This compound in Medicinal Chemistry

Cholesteryl Ester Transfer Protein (CETP) Inhibitors: this compound has been identified as an inhibitor of cholesteryl ester transfer protein (CETP).[5] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL).[8][9][10][11] Inhibition of CETP is a therapeutic strategy for increasing HDL cholesterol levels, which is often associated with a reduced risk of atherosclerotic cardiovascular disease.[9][10][11]

Caption: Mechanism of CETP inhibition by this compound.

Synthesis of Neuroprotective Agents: This isomer is a key reactant in the synthesis of (-)-Linarinic acid derivatives, which have shown potential as neuroprotective agents against cell damage induced by oxygen-glucose deprivation.[5] Neuroprotective agents are of significant interest in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.

5-Bromo-2-nitrobenzaldehyde in Organic Synthesis

5-Bromo-2-nitrobenzaldehyde serves as a versatile building block for the synthesis of various heterocyclic compounds, some of which exhibit antifungal and antibacterial properties.[7] The presence of the bromine atom allows for further molecular elaboration through cross-coupling reactions, such as Suzuki and Heck couplings, which are fundamental transformations in modern medicinal chemistry.[7]

Chemical Reactivity and Electronic Effects

The reactivity of the aldehyde group in these isomers is significantly influenced by the electronic effects of the bromo and nitro substituents. Both are electron-withdrawing groups, which increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Inductive Effect: Both the bromine and the nitro group exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. This effect is transmitted through the sigma bonds of the benzene ring, pulling electron density away from the carbonyl carbon.

-

Resonance Effect: The nitro group has a strong electron-withdrawing resonance effect (-M), which further deactivates the benzene ring and increases the electrophilicity of the aldehyde. The bromine atom, while having a -I effect, can also exhibit a weak electron-donating resonance effect (+M) due to its lone pairs, but this is generally outweighed by its inductive effect.

The net result is a highly electrophilic aldehyde group, which readily participates in reactions such as aldol condensations, Wittig reactions, and the formation of Schiff bases. This enhanced reactivity is a key feature that makes these compounds valuable synthetic intermediates.

Safety and Handling

Both this compound and 5-bromo-2-nitrobenzaldehyde are classified as hazardous substances and should be handled with appropriate safety precautions in a well-ventilated fume hood.

This compound:

-

Hazard Statements: Harmful if swallowed, in contact with skin, and if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[4]

5-Bromo-2-nitrobenzaldehyde:

-

Hazard Statements: Harmful if swallowed. May cause an allergic skin reaction.

-

Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves.

Always consult the material safety data sheet (MSDS) before handling these chemicals.

Conclusion

The isomers of C7H4BrNO3, namely this compound and 5-bromo-2-nitrobenzaldehyde, are highly functionalized and reactive molecules that serve as pivotal intermediates in organic synthesis and medicinal chemistry. Their well-defined synthetic routes and the strategic placement of their functional groups provide a versatile platform for the development of novel therapeutic agents, including CETP inhibitors and neuroprotective compounds. A thorough understanding of their synthesis, properties, and reactivity is essential for leveraging their full potential in the advancement of drug discovery and development.

References

- 1. This compound | C7H4BrNO3 | CID 11138942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromo-2-nitrobenzaldehyde | C7H4BrNO3 | CID 97233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromo-2-nitrobenzaldehyde | CymitQuimica [cymitquimica.com]

- 4. 84459-32-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. This compound | 84459-32-5 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 5-Bromo-2-nitrobenzaldehyde [myskinrecipes.com]

- 8. Cholesteryl ester transfer protein inhibitors: from high-density lipoprotein cholesterol to low-density lipoprotein cholesterol lowering agents? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ESC 365 [esc365.escardio.org]

- 10. Cholesteryl ester transfer protein inhibition as a strategy to reduce cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cholesteryl ester transfer protein inhibition: a pathway to reducing risk of morbidity and promoting longevity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for 2-Bromo-5-nitrobenzaldehyde

An In-depth Technical Guide to the Spectroscopic Data of 2-Bromo-5-nitrobenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 84459-32-5), a key intermediate in organic synthesis, particularly in the development of neuroprotective agents and cholesteryl ester transfer protein (CETP) inhibitors.[1] This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry. It details the theoretical and experimental basis for the interpretation of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound. The guide includes detailed experimental protocols, data interpretation, and workflow visualizations to facilitate the unambiguous structural characterization and quality control of this compound.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic aldehyde with the molecular formula C₇H₄BrNO₃.[2][3] Its structure consists of a benzene ring substituted with a bromine atom, a nitro group, and a formyl (aldehyde) group. The strategic placement of these functional groups makes it a versatile building block in medicinal chemistry.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 84459-32-5 | eScientific Solutions[3] |

| Molecular Formula | C₇H₄BrNO₃ | PubChem[2] |

| Molecular Weight | 230.02 g/mol | PubChem[2] |

| Appearance | White to off-white solid | ChemicalBook[1] |

| Melting Point | 105-107 °C | ChemicalBook |

Spectroscopic Analysis Workflow

The structural elucidation of this compound relies on a synergistic application of multiple spectroscopic techniques. The general workflow for this analysis is outlined below, ensuring a comprehensive and validated structural assignment.

Caption: General workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the limited availability of published experimental spectra for this compound, the following data is based on established principles of NMR spectroscopy and analysis of structurally related compounds.[4][5]

¹H NMR Spectroscopy

Principle & Experimental Causality: ¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their connectivity. The choice of a deuterated solvent, such as DMSO-d₆ or CDCl₃, is critical to avoid large solvent signals that would obscure the analyte's signals. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) | Integration | Assignment |

| ~10.2 | s | - | 1H | H-α (Aldehyde) |

| ~8.6 | d | ~2.5 | 1H | H-6 |

| ~8.4 | dd | ~8.5, 2.5 | 1H | H-4 |

| ~8.0 | d | ~8.5 | 1H | H-3 |

Interpretation:

-

The aldehyde proton (H-α) is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group.

-

The aromatic protons will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring.

-

H-6 is expected to appear as a doublet, coupled to H-4 (meta-coupling).

-

H-4 should be a doublet of doublets, showing coupling to both H-3 (ortho-coupling) and H-6 (meta-coupling).

-

H-3 will likely be a doublet, coupled to H-4 (ortho-coupling).

¹³C NMR Spectroscopy

Principle & Experimental Causality: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Broadband proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~188 | C=O (Aldehyde) |

| ~149 | C-5 (C-NO₂) |

| ~138 | C-1 (C-CHO) |

| ~131 | C-3 |

| ~129 | C-4 |

| ~125 | C-6 |

| ~120 | C-2 (C-Br) |

Interpretation:

-

The aldehyde carbonyl carbon is expected at the most downfield position.

-

The carbons directly attached to the electron-withdrawing nitro and bromo groups (C-5 and C-2 ) will have their chemical shifts significantly influenced.

-

The remaining aromatic carbons will appear in the typical aromatic region (120-140 ppm).

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: The NMR spectra should be recorded on a spectrometer with a field strength of at least 300 MHz for ¹H and 75 MHz for ¹³C.[5]

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use broadband proton decoupling and a larger number of scans due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent signal or an internal standard like TMS.

Infrared (IR) Spectroscopy

Principle & Experimental Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. The KBr pellet method is a common technique for solid samples, where the sample is finely ground with potassium bromide and pressed into a transparent disk. This minimizes scattering and allows for a clear transmission spectrum.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2850 and ~2750 | C-H Stretch (Fermi doublet) | Aldehyde (-CHO) |

| ~1700 | C=O Stretch | Aldehyde (-CHO) |

| ~1530 and ~1350 | Asymmetric & Symmetric N-O Stretch | Nitro (-NO₂) |

| ~1600 and ~1475 | C=C Stretch | Aromatic Ring |

| ~1050 | C-Br Stretch | Aryl Bromide |

| ~850 | C-H Bending (out-of-plane) | Substituted Aromatic |

Interpretation: The IR spectrum of this compound is expected to be dominated by a strong, sharp absorption around 1700 cm⁻¹ corresponding to the aldehyde carbonyl stretch. The two strong bands for the nitro group are also highly characteristic. The presence of the Fermi doublet for the aldehyde C-H stretch provides further confirmation of this functional group.

Experimental Protocol for FT-IR Analysis (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of this compound with ~100 mg of dry, IR-grade KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet-pressing die and apply pressure (8-10 tons) to form a thin, translucent pellet.

-

Data Acquisition:

-

Perform a background scan with an empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Principle & Experimental Causality: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In Electron Ionization (EI) MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data:

| m/z (Predicted) | Assignment |

| 231/229 | [M]⁺ (Molecular Ion Peak) |

| 201/199 | [M - CO]⁺ |

| 184/182 | [M - NO₂]⁺ |

| 151 | [M - Br]⁺ |

| 105 | [C₇H₅O]⁺ |

| 76 | [C₆H₄]⁺ |

Interpretation:

-

Molecular Ion Peak: A key feature will be the molecular ion peak [M]⁺ with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br exist in a ~1:1 ratio). This will result in two peaks of nearly equal intensity at m/z 229 and 231.

-